

Becaplermin in Diabetic Foot Ulcer Treatment: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Becaplermin*

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For researchers, scientists, and drug development professionals, understanding the economic viability of therapeutic interventions is as crucial as their clinical efficacy. This guide provides a comparative analysis of the cost-effectiveness of **Becaplermin**, a recombinant human platelet-derived growth factor (rhPDGF-BB), against other advanced treatment modalities for diabetic foot ulcers (DFUs). The analysis is based on available research data, with a focus on studies published between 2020 and 2025.

Diabetic foot ulcers represent a significant clinical and economic burden on healthcare systems globally. The quest for effective and economically sound treatments has led to the development of various advanced therapies. **Becaplermin** has been a notable option for many years, but newer alternatives continue to emerge. This guide synthesizes data from multiple studies to offer a comparative perspective on their cost-effectiveness.

Comparative Cost-Effectiveness of DFU Treatments

Treatment Modality	Key Efficacy Outcome	Key Cost-Effectiveness Finding	Source (Year)
Becaplermin + Good Wound Care (GWC)	50% complete wound closure at 20 weeks. [1]	Economically dominant over GWC alone (better outcomes, lower cost). [2]	(2015)
Platelet-Rich Plasma (PRP) + Standard of Care (SoC)	58.33% success rate for healing.[3]	Cost-effective, resulting in lower care costs over one year compared to other treatments.[3][4][5]	(2025)
Negative Pressure Wound Therapy (NPWT)	Significantly higher proportion of complete wound closure (52.27% vs. 27.66% for SoC).[6]	Associated with reduced hospitalization days and fewer required dressing changes.[6] May reduce overall treatment costs.	(2025)
Cellular and/or Tissue-based Products (CTPs) / Skin Substitutes	Varied by product; generally show favorable healing rates compared to SoC.	vCPM found to be the least costly strategy over 1 year with the most clinical benefits. [7]	(2024)
Standard Wound Care (SWC) / Good Wound Care (GWC)	35% complete wound closure at 20 weeks. [1]	Higher total estimated 1-year direct cost of DFU care compared to Becaplermin + GWC.[1]	(2015)

Table 1: Summary of Cost-Effectiveness Findings for **Becaplermin** and Alternatives.

Treatment Modality	Mean Cost per Patient (1-Year)	Incremental Cost-Effectiveness Ratio (ICER)	Source (Year)
Becaplermin + GWC	\$4,414	Dominant (more effective, less costly) vs. GWC alone. [1]	(2015)
GWC Alone	\$6,809	-	(2015)
PRP + SoC	Average cost per QALY: ~\$140	Cost-effective. [3]	(2025)
SoC Alone	Average cost per QALY: ~\$133.21	-	(2025)
NPWT	Total treatment cost not significantly different from SWC, but lower hospitalization and drug costs. [6]	Not explicitly calculated, but suggestive of cost-effectiveness.	(2025)
vCPM (a CTP)	\$10,907	Least costly and most beneficial among compared CTPs. [7]	(2024)
dHACM (a CTP)	\$15,862	-	(2024)
BLCC (a CTP)	\$18,430	-	(2024)

Table 2: Comparative Costs and ICERs for DFU Treatments.

Experimental Protocols: A Modern Approach to Cost-Effectiveness Analysis

Recent cost-effectiveness analyses in wound care increasingly utilize sophisticated modeling techniques to simulate long-term outcomes and costs. A state-of-the-art experimental protocol, as exemplified by recent studies, typically involves the following:

1. Model Type: A Markov decision-analytic model is frequently employed to simulate the progression of a cohort of patients with DFUs over a defined time horizon (e.g., one to five years).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

2. Health States: The model defines a set of mutually exclusive health states that a patient can occupy. A common structure includes:

- Initial DFU Treatment
- Persistent DFU
- Healed DFU
- Amputation
- Post-amputation
- Death[\[8\]](#)

3. Transition Probabilities: The likelihood of a patient moving from one health state to another within a given time cycle (e.g., monthly) is determined by transition probabilities. These are derived from:

- Systematic reviews and meta-analyses of clinical trials.[\[3\]](#)
- Prospective cohort studies.[\[9\]](#)
- Real-world data from patient registries.

4. Cost Inputs: Costs are estimated from a specific perspective, typically that of the healthcare payer or society. These include:

- Direct medical costs: drug acquisition, application, dressings, outpatient visits, hospitalizations, surgical procedures (including amputation), and management of complications.
- Indirect costs (in societal perspective): productivity losses.
- Costs are reported in a specific currency and year, with appropriate adjustments for inflation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

5. Effectiveness Measures: Clinical effectiveness is often measured in terms of:

- Proportion of ulcers healed.
- Time to complete wound closure.
- Amputation rates.

- Quality-Adjusted Life Years (QALYs): This metric combines both the quantity and quality of life, allowing for a standardized comparison of different health interventions. Utility values for each health state are sourced from published literature or patient-reported outcome studies.

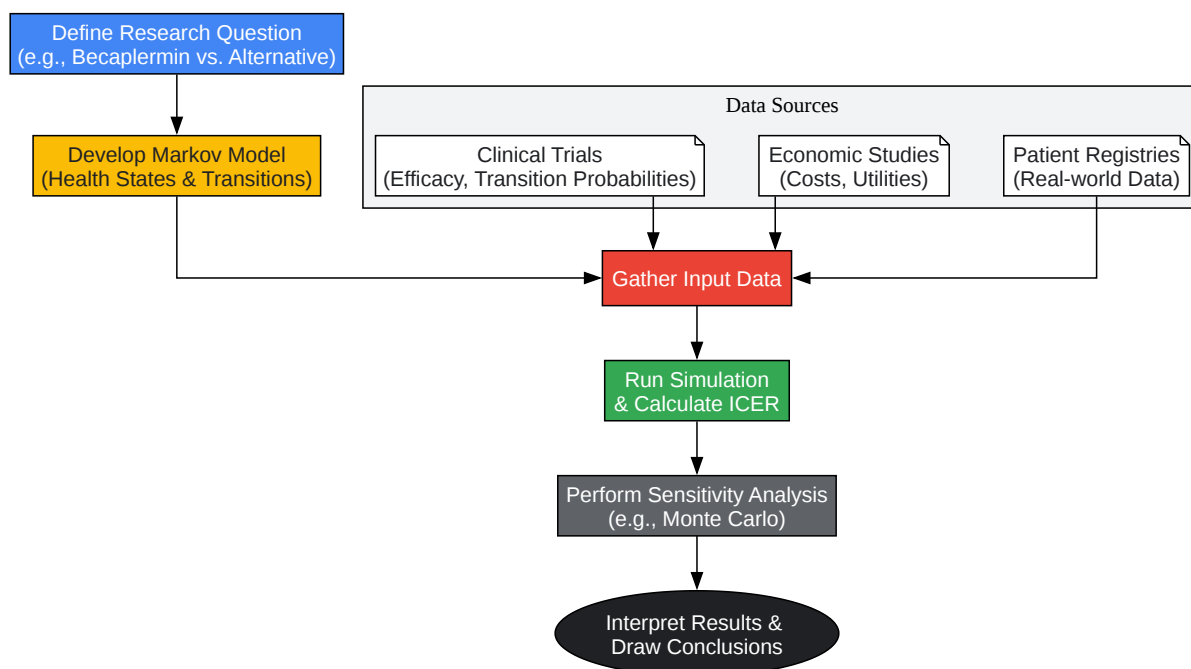
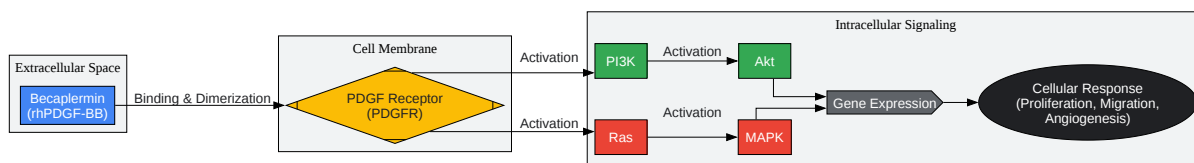
[3][4][5][8]

6. Cost-Effectiveness Calculation: The Incremental Cost-Effectiveness Ratio (ICER) is calculated as the difference in the mean costs of two interventions divided by the difference in their mean effectiveness (e.g., QALYs). The resulting ICER is then compared to a predetermined willingness-to-pay threshold to determine cost-effectiveness.

7. Sensitivity Analysis: To account for uncertainty in the model parameters, probabilistic sensitivity analyses (e.g., Monte Carlo simulations) are performed. This involves running the model thousands of times with input parameters sampled from their respective probability distributions to generate a range of plausible ICERs.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



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References

- 1. Cost-Effectiveness of Becaplermin Gel on Diabetic Foot Ulcer Healing Changes in Wound Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness of becaplermin gel on wound healing of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cost-Effectiveness Analysis for Managing Diabetic Foot Ulcer (DFU) in USA: Platelet-Rich Plasma (PRP) vs Standard of Care (SoC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Cost effectiveness analysis for commonly used human cell and tissue products in the management of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-Effectiveness Analysis for Managing Diabetic Foot Ulcer (DFU) in USA: Platelet-Rich Plasma (PRP) vs Standard of Care (SoC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Becaplermin in Diabetic Foot Ulcer Treatment: A Cost-Effectiveness Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179602#cost-effectiveness-analysis-of-becaplermin-in-research-settings]

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